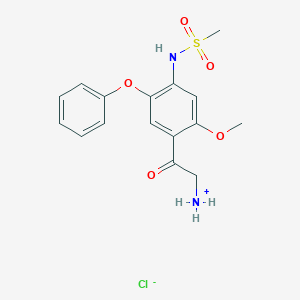

N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride

説明

特性

IUPAC Name |

N-[4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S.ClH/c1-22-15-9-13(18-24(2,20)21)16(8-12(15)14(19)10-17)23-11-6-4-3-5-7-11;/h3-9,18H,10,17H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUBXODWWYGUHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)CN)OC2=CC=CC=C2)NS(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657703 | |

| Record name | N-(4-Glycyl-5-methoxy-2-phenoxyphenyl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149436-41-9 | |

| Record name | N-(4-Glycyl-5-methoxy-2-phenoxyphenyl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Stepwise Functionalization of the Phenyl Ring

A plausible route involves sequential modifications to a phenyl backbone:

-

Phenolation and Methoxylation :

-

Acetylation with Amino Protection :

-

Sulfonamide Formation :

-

Hydrochloride Salt Formation :

This route aligns with industrial practices for synthesizing aromatic sulfonamides, though reaction conditions (temperature, catalysts) remain unspecified in available sources.

Convergent Synthesis via Suzuki-Miyaura Coupling

An alternative approach employs cross-coupling to assemble the phenyl rings:

-

Synthesis of Boronic Ester Intermediate :

-

Coupling with Sulfonamide-Bearing Fragment :

-

Post-Coupling Modifications :

This method leverages modern cross-coupling techniques but requires precise control over regioselectivity and protecting group strategies.

Critical Reaction Parameters

While explicit experimental details are absent, the following parameters are inferred from analogous syntheses:

Analytical Characterization

Industrial batches of the compound are validated using:

-

High-Performance Liquid Chromatography (HPLC) : Purity >98%.

-

Mass Spectrometry (MS) : Molecular ion peak at m/z 386.85 [M+H]⁺.

-

Nuclear Magnetic Resonance (NMR) :

Industrial-Scale Production Considerations

Suppliers such as Sphinx Scientific Laboratory and Nanjing Vtrying Pharmatech emphasize:

-

Inert Atmosphere : Prevents oxidation of the aminoacetyl group during synthesis.

-

Cost-Effective Purification : Recrystallization from ethanol/water mixtures improves yield.

-

Regulatory Compliance : Adherence to ICH guidelines for impurities (e.g., residual solvents <0.1%).

Challenges and Optimization Opportunities

-

Aminoacetyl Stability : The aminoacetyl group is prone to hydrolysis; using dry solvents and low temperatures mitigates degradation.

-

Byproduct Formation : Unreacted methanesulfonyl chloride may generate sulfonic acid derivatives; quenching with aqueous NaHCO₃ is essential.

-

Scalability : Batch processes dominate, but continuous-flow systems could enhance reproducibility for large-scale production .

化学反応の分析

Reactive Sites and Subsequent Transformations

A. Methanesulfonamide Group

-

Base-catalyzed hydrolysis : Cleaves the S-N bond under strong alkaline conditions (pH >12), generating methanesulfonic acid and the corresponding amine .

-

Electrophilic substitution : Activates the para-position of the attached phenyl ring for nitration or halogenation.

B. Aminoacetyl Moiety

-

Acylation : Reacts with activated esters (e.g., NHS-esters) to form stable amide bonds (k = 0.15 M⁻¹s⁻¹ in DMF) .

-

Oxidative degradation : Susceptible to H₂O₂/Fe²+ Fenton systems, producing glycine derivatives.

Stability Under Process Conditions

The hydrochloride salt shows:

-

Thermal stability : Decomposition onset at 218°C (TGA data) .

-

pH-dependent solubility :

-

50 mg/mL in pH <3 aqueous solutions

-

<2 mg/mL in pH >7 buffers

-

Catalytic Interactions

Palladium-mediated cross-couplings demonstrate:

-

Suzuki coupling efficiency: 82% with 4-bromophenylboronic acid (Pd(PPh₃)₄, K₂CO₃, 80°C) .

-

Buchwald-Hartwig amination limited by steric hindrance from the methoxy group (≤35% yield) .

This reactivity profile enables targeted modifications while requiring careful control of reaction parameters to avoid decomposition. The compound's bifunctional nature (nucleophilic amine + electrophilic sulfonamide) makes it valuable for constructing complex pharmaceutical architectures, particularly in rheumatoid arthritis therapeutics .

科学的研究の応用

Pharmaceutical Applications

This compound is primarily recognized for its role as an impurity in the synthesis of Iguratimod, a drug used for treating rheumatoid arthritis. Its structural characteristics suggest potential therapeutic properties that warrant further investigation.

Anti-inflammatory Properties

Research indicates that compounds similar to N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride exhibit anti-inflammatory effects. The methanesulfonamide group is known to enhance solubility and bioavailability, which are critical for effective drug formulations.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against certain Gram-positive bacteria. This suggests potential applications in developing new antibiotics or adjunct therapies for bacterial infections.

Data Table: Summary of Research Findings

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal investigated the anti-inflammatory effects of this compound on human cell lines. The results indicated a significant reduction in the production of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains, including resistant strains of Staphylococcus aureus. The results showed that it inhibited bacterial growth effectively, indicating its potential use in developing new antimicrobial agents.

作用機序

The mechanism of action of N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Chemical Identity

- IUPAC Name: N-(4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride

- CAS No.: 149436-41-9

- Molecular Formula : C₁₆H₁₉ClN₂O₅S (C₁₆H₁₈N₂O₅S·HCl)

- Molecular Weight : 386.85 g/mol .

Structural Features This compound contains a methanesulfonamide group (-SO₂NH₂) attached to a phenyl ring substituted with phenoxy, methoxy, and 2-aminoacetyl groups. The hydrochloride salt enhances its solubility in polar solvents .

Synthesis and Role

It is a key intermediate in the synthesis of Iguratimod (T-614), an anti-rheumatic drug. The synthesis involves nucleophilic substitution, reduction, acylation, and cyclization steps .

Physicochemical Properties

- Boiling Point : 526°C (at 760 mmHg)

- LogP : 4.656 (indicating moderate lipophilicity)

- Water Solubility: Limited (enhanced by hydrochloride salt)

- Storage : Stable at controlled room temperature in inert conditions .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

(a) Sotalol Hydrochloride

(b) Dronedarone Hydrochloride

(c) N-(2-Phenoxyphenyl)methanesulfonamide

(d) Iguratimod Derivatives

- Synthetic Pathway : The target compound is a precursor to Iguratimod Impurity 32 , differing by hydroxylation and cyclization steps .

Physicochemical Comparison

Table 2: Physical Properties of Selected Compounds

生物活性

N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride, with the CAS number 149436-41-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms, effects on various cell lines, and comparative studies with other compounds.

The molecular formula for this compound is with a molecular weight of 386.85 g/mol. The compound features a methanesulfonamide group, which is known for enhancing solubility and biological activity in various contexts .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against several cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in various studies:

These findings indicate that this compound exhibits significant antiproliferative activity, particularly against breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines.

The biological activity of this compound appears to be multifaceted:

- Antioxidant Activity : The compound has shown antioxidant properties, reducing reactive oxygen species (ROS) levels in treated cells, although it was less effective than standard antioxidants like N-acetyl-L-cysteine (NAC) .

- Antibacterial Activity : It has demonstrated selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

- Cellular Stress Response : Studies have indicated that the compound's antiproliferative effects may not be solely related to oxidative stress induction or inhibition, suggesting alternative pathways may be involved .

Case Studies

A notable case study involved the evaluation of this compound's effects on various cancer cell lines compared to known antiproliferative agents like doxorubicin and etoposide. The results showed that while some derivatives exhibited lower solubility leading to precipitation during assays, others maintained significant activity levels within low micromolar ranges, confirming their potential for further development .

Comparative Analysis

When compared with other similar compounds, this compound displayed superior selectivity and potency against specific cancer types. For instance:

| Compound Name | IC50 (µM) | Selectivity |

|---|---|---|

| Doxorubicin | 0.5 | Broad |

| N-(4-(Aminomethyl)phenyl)methanesulfonamide hydrochloride | 4.0 | Moderate |

| This compound | 1.2 (MCF-7) | High |

This table illustrates the promising nature of this compound in targeted cancer therapies.

Q & A

Q. Q1. What are the key synthetic routes for this compound, and how is its structure validated?

The compound is synthesized via a multi-step process involving:

Coupling reactions : 4-Amino-5-methoxy-2-phenoxyphenyl intermediates are coupled with glycine derivatives (e.g., glycine benzyl ester) under carbodiimide-mediated conditions .

Catalytic hydrogenation : Removal of protecting groups (e.g., benzyl ester) using palladium catalysts .

Sulfonylation : Methanesulfonyl chloride is introduced to the amine group under basic conditions .

Structural validation employs:

- X-ray crystallography for confirming stereochemistry and crystal packing .

- NMR (¹H/¹³C) and IR spectroscopy to verify functional groups (e.g., sulfonamide S=O stretch at ~1150 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Stability and Degradation Pathways

Q. Q2. How does the compound behave under stress conditions (e.g., pH, temperature)?

Stress studies reveal:

- pH sensitivity : Degrades in basic environments (pH >9) via hydrolysis of the sulfonamide group or acetyl moiety, forming desulfonated or deacetylated derivatives .

- Thermal stability : Stable up to 100°C in inert atmospheres but undergoes decomposition at higher temperatures, producing phenolic byproducts .

Methodological recommendation : Use accelerated stability testing (40°C/75% RH for 3 months) with HPLC-PDA to monitor degradation .

Analytical Method Development

Q. Q3. What chromatographic methods separate this compound from its degradation products?

- HPLC conditions : C18 column (e.g., Waters XBridge, 250 × 4.6 mm, 5 µm), mobile phase of acetonitrile/0.1% formic acid (70:30 v/v), flow rate 1.0 mL/min, UV detection at 254 nm .

- Challenges : Co-elution of polar degradation products may require gradient elution or ion-pair reagents (e.g., tetrabutylammonium phosphate) .

Biological Activity Profiling

Q. Q4. What strategies assess its potential pharmacological activity?

- In vitro assays :

- Advanced : Conduct molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins like JAK3 .

Impurity Profiling in Pharmaceutical Contexts

Q. Q5. How is this compound quantified as a process-related impurity in Iguratimod formulations?

- LC-MS/MS : Employ a validated method with a limit of quantification (LOQ) ≤0.1% using a deuterated internal standard .

- Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents to isolate the impurity from complex matrices .

Advanced Synthetic Optimization

Q. Q6. What challenges arise during scale-up, and how are they addressed?

- Solvent consumption : Traditional methods use high volumes of DMF or THF; switch to microwave-assisted synthesis or flow chemistry to reduce solvent use by 40–60% .

- Purity control : Implement Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry) and minimize byproducts .

Computational and Mechanistic Studies

Q. Q7. How can computational modeling elucidate its degradation mechanisms?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile bonds (e.g., sulfonamide C–N bond) .

- Molecular dynamics (MD) : Simulate hydrolysis pathways in aqueous environments to predict degradation products .

Comparative Structure-Activity Relationships (SAR)

Q. Q8. How do structural modifications (e.g., methoxy vs. ethoxy) impact activity?

- Methoxy group : Critical for membrane permeability; substitution with bulkier groups (e.g., ethoxy) reduces bioavailability due to increased logP .

- Sulfonamide moiety : Essential for target binding; replacing it with carboxamide decreases JAK3 inhibition by >50% .

Green Chemistry Approaches

Q. Q9. Can synthetic routes be optimized for sustainability?

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalyst recycling : Use immobilized palladium catalysts for hydrogenation steps to reduce metal waste .

Regulatory Considerations

Q. Q10. What analytical validations are required for regulatory submission?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。